1,5,9-Tribromocyclododeca-1,5,9-triene

Description

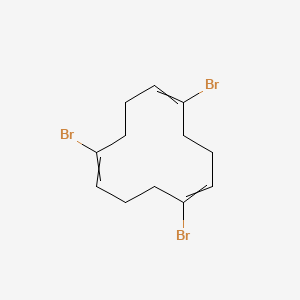

Structure

2D Structure

3D Structure

Properties

CAS No. |

65656-69-1 |

|---|---|

Molecular Formula |

C12H15Br3 |

Molecular Weight |

398.96 g/mol |

IUPAC Name |

1,5,9-tribromocyclododeca-1,5,9-triene |

InChI |

InChI=1S/C12H15Br3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h4,7-8H,1-3,5-6,9H2 |

InChI Key |

IRXJNHRXFMLVTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCCC(=CCCC(=C1)Br)Br)Br |

Origin of Product |

United States |

Nomenclature, Isomerism, and Structural Considerations of Tribromocyclododecatrienes

Systematic Nomenclature of 1,5,9-Tribromocyclododeca-1,5,9-triene and Related Isomers

The systematic nomenclature for this compound is derived from the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention precisely describes the molecule's structure, including its carbon backbone, the location of double bonds, and the position and stereochemistry of its substituents.

The parent molecule, cyclododeca-1,5,9-triene (B165249), consists of a 12-membered carbon ring with three double bonds starting at carbons 1, 5, and 9. wikipedia.org The addition of three bromine atoms at these same positions gives the base name "this compound."

A crucial aspect of the nomenclature is defining the geometric isomerism around the double bonds. This is described using the cis/trans or (Z)/(E) notation. For a complex molecule like this, the (E/Z) system is more precise. The configuration of each double bond is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number.

The parent cyclododeca-1,5,9-trienes exist as four primary geometric isomers:

(1Z,5Z,9Z)-cyclododeca-1,5,9-triene (all-cis)

(1E,5E,9E)-cyclododeca-1,5,9-triene (all-trans) nih.gov

(1Z,5E,9E)-cyclododeca-1,5,9-triene (cis,trans,trans) nih.gov

(1Z,5Z,9E)-cyclododeca-1,5,9-triene (cis,cis,trans)

When bromine is substituted onto the carbons of the double bonds, the nomenclature must reflect the specific geometric isomer of the parent triene. For example, the bromination of (1Z,5E,9E)-cyclododeca-1,5,9-triene would lead to isomers systematically named as derivatives of this specific parent structure.

Table 1: Nomenclature and Identification of this compound Isomers

| Attribute | Description |

|---|---|

| Base Name | cyclododeca-1,5,9-triene |

| Substituents | 1,5,9-tribromo |

| Geometric Isomerism | Described by (E/Z) notation for each of the three double bonds (e.g., (1Z,5E,9E)). |

| Example IUPAC Name | (1Z,5E,9E)-1,5,9-tribromocyclododeca-1,5,9-triene |

Stereochemical Aspects: Diastereomerism and Enantiomerism in Tribrominated Cyclododecatriene Systems

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. scienceinfo.com This class of isomers is further divided into enantiomers and diastereomers. masterorganicchemistry.com

Enantiomers are non-superimposable mirror images of each other. They arise when a molecule is chiral, meaning it lacks an internal plane of symmetry. scienceinfo.com

Diastereomers are stereoisomers that are not mirror images of each other. This occurs in compounds with two or more stereocenters or in cases of geometric isomerism (E/Z). oregonstate.edu

In the context of tribrominated cyclododecatriene systems, stereoisomerism is highly complex. The potential for different stereoisomers arises from two main sources:

Geometric Isomerism: As discussed, the double bonds can exist in (E) or (Z) configurations, giving rise to different geometric isomers which are diastereomers of one another.

The addition of bromine across the double bonds of cyclododecatriene, a common reaction, results in products with multiple stereocenters. For example, the addition of Br₂ to one double bond of cis,trans,trans-1,5,9-cyclododecatriene creates two new stereocenters, leading to the possibility of multiple diastereomeric products. rsc.org These products, if chiral, would exist as pairs of enantiomers. researchgate.net The specific stereochemical outcome of such reactions is influenced by the reaction conditions and the stereochemistry of the starting triene. rsc.org

Table 2: Stereoisomer Relationships

| Relationship | Definition | Example in Tribrominated Systems |

|---|---|---|

| Enantiomers | Non-superimposable mirror images. masterorganicchemistry.com | A chiral conformation of (1Z,5E,9E)-1,5,9-tribromocyclododeca-1,5,9-triene and its mirror image. |

| Diastereomers | Stereoisomers that are not mirror images. oregonstate.edu | (1Z,5E,9E)-1,5,9-tribromocyclododeca-1,5,9-triene and (1E,5E,9E)-1,5,9-tribromocyclododeca-1,5,9-triene. |

Conformational Analysis and its Influence on Molecular Geometry

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. The 12-membered ring of cyclododecatriene is not planar and is highly flexible, capable of existing in various conformations. acs.org The presence of three double bonds imposes significant geometric constraints, while the bromine atoms introduce considerable steric bulk, further influencing the preferred molecular shape.

The stable conformations of cyclododecane (B45066) derivatives are often described as being based on a quadrangular "square" shape, such as the researchgate.net conformation. scichemj.org For cyclododecatrienes, the geometry is more complex. For example, the lowest energy conformation of trans,trans,trans-1,5,9-cyclododecatriene (B7800021) has D₃ symmetry. acs.org

The introduction of three large bromine atoms at positions 1, 5, and 9 has a profound impact on the conformational preferences of the ring. The molecule will adopt a conformation that minimizes steric strain (repulsion between the bulky bromine atoms) and torsional strain (strain from eclipsing bonds).

Studies involving the bromination of cis,trans,trans-1,5,9-cyclododecatriene have utilized X-ray crystallography and advanced NMR techniques to determine the solid-state and solution-state conformations of the resulting brominated compounds. rsc.org These analyses show that the 12-membered ring contorts to place the bulky bromine substituents in positions that minimize unfavorable steric interactions. This often means placing them in pseudo-equatorial positions relative to the average plane of the ring. The specific conformation adopted can significantly affect the molecule's reactivity and physical properties.

Table 3: Factors Influencing Molecular Geometry

| Factor | Influence on this compound |

|---|---|

| Ring Strain | The 12-membered ring is relatively free of angle strain but is subject to transannular strain (interactions across the ring). |

| Double Bond Geometry | The rigid sp² hybridized carbons of the (E) and (Z) double bonds act as structural anchors, limiting conformational freedom. |

| Steric Hindrance | The large size of the bromine atoms forces the ring into specific conformations to minimize steric repulsion between them and with hydrogen atoms across the ring. |

| Torsional Strain | The molecule twists and folds to avoid eclipsing interactions along C-C single bonds. |

Synthetic Strategies and Methodologies for 1,5,9 Tribromocyclododeca 1,5,9 Triene

Precursor Synthesis: Stereoselective Production of 1,5,9-Cyclododecatriene (B1592173) Isomers

The primary industrial route to 1,5,9-cyclododecatriene (CDT) is the cyclotrimerization of 1,3-butadiene (B125203). epo.orgnih.gov This process can yield different isomers of CDT, and controlling the stereochemistry at this stage is crucial for the synthesis of specific isomers of 1,5,9-Tribromocyclododeca-1,5,9-triene.

Catalytic Cyclotrimerization Processes for Cyclododecatriene Scaffolds

The cyclotrimerization of butadiene is catalyzed by transition metal complexes, most commonly those based on titanium, nickel, or chromium. nih.gov Titanium-based catalysts, such as titanium tetrachloride (TiCl4) combined with an organoaluminum co-catalyst like ethylaluminum sesquichloride, are widely used in industrial processes. These catalyst systems effectively convert 1,3-butadiene into 1,5,9-cyclododecatriene with high selectivity, often exceeding 95%. google.com The reaction is typically carried out in a hydrocarbon solvent such as toluene (B28343) under controlled temperature and pressure. epo.orggoogle.com

Nickel-based catalysts, often in conjunction with phosphine (B1218219) or phosphite (B83602) ligands, are also employed for the cyclotrimerization of butadiene. The nature of the ligand can significantly influence the product distribution, including the formation of other cyclic oligomers like 1,5-cyclooctadiene. Similarly, chromium-based catalysts can be used to produce specific isomers of 1,5,9-cyclododecatriene. nih.gov

| Catalyst System | Primary Isomer Produced | Reference |

| Titanium-based (e.g., TiCl4/organoaluminum) | (cis,trans,trans)-1,5,9-Cyclododecatriene | nih.gov |

| Nickel-based | (all-trans)-1,5,9-Cyclododecatriene | nih.gov |

| Chromium-based | (all-trans)-1,5,9-Cyclododecatriene | nih.gov |

Isomeric Control in Parent Cyclododecatriene Synthesis

Control over the isomeric composition of the resulting 1,5,9-cyclododecatriene is a key aspect of its synthesis. The choice of catalyst is the primary determinant of the stereochemical outcome. nih.gov For instance, titanium-based catalyst systems predominantly yield the (cis,trans,trans)-isomer of 1,5,9-cyclododecatriene. nih.gov In contrast, catalyst systems based on nickel and chromium tend to favor the formation of the (all-trans)-isomer. nih.gov

The ability to selectively produce a particular isomer of CDT is of significant industrial importance as it allows for the synthesis of downstream products with specific desired properties. The separation of isomers can be challenging and costly, making stereoselective synthesis the preferred approach.

Direct Halogenation Approaches to Tribromocyclododecatrienes

The conversion of 1,5,9-cyclododecatriene to this compound is achieved through direct halogenation, typically involving the electrophilic addition of bromine (Br₂) across the double bonds.

Electrophilic Bromination of 1,5,9-Cyclododecatriene: Regio- and Stereoselectivity Considerations

The addition of bromine to the double bonds of 1,5,9-cyclododecatriene is an example of electrophilic addition. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. The regio- and stereoselectivity of this reaction are critical in determining the final structure of the tribrominated product. reddit.comnih.gov

Regioselectivity refers to the preference for bond formation at one position over another. In the case of a symmetrical molecule like 1,5,9-cyclododecatriene, the initial addition of bromine to any of the three double bonds is equally likely. However, once one double bond has reacted, the electronic and steric properties of the resulting dibromocyclododecadiene can influence the position of subsequent bromine additions.

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. reddit.com The anti-addition of bromine to the double bonds is generally favored, leading to a trans-relationship between the two bromine atoms added to a given double bond. The stereochemistry of the starting cyclododecatriene isomer will directly influence the stereochemistry of the resulting tribrominated product. For example, the bromination of cis,trans,trans-1,5,9-cyclododecatriene has been extensively studied, and various addition products have been isolated and characterized. rsc.orgnih.govresearchgate.net

Optimized Reaction Conditions for Controlled Bromination

The outcome of the bromination of 1,5,9-cyclododecatriene can be influenced by several reaction parameters, including the solvent, temperature, and stoichiometry of the reactants.

| Reaction Parameter | Effect on Bromination |

| Solvent | The polarity of the solvent can affect the stability of the bromonium ion intermediate and influence the reaction rate and product distribution. Less polar solvents are often used to favor the desired addition reaction over potential side reactions. |

| Temperature | Bromination reactions are typically exothermic. Lower temperatures are generally employed to control the reaction rate and minimize the formation of byproducts. illinois.edu |

| Stoichiometry | The molar ratio of bromine to cyclododecatriene is a critical factor. A stoichiometric amount of bromine (3 moles of Br₂ per mole of CDT) is required for the complete tribromination. Careful control of the bromine addition rate is necessary to prevent over-bromination or incomplete reaction. |

Continuous Flow Chemistry Protocols for Bromination Reactions

The use of continuous flow chemistry offers significant advantages for halogenation reactions, including improved safety, better temperature control, and enhanced reaction efficiency. rsc.orgscispace.com These benefits are particularly relevant for exothermic and rapid reactions like bromination. rsc.org

In a continuous flow setup, reactants are pumped through a reactor, often a microreactor, where they mix and react. akjournals.com The small dimensions of the reactor allow for excellent heat transfer, mitigating the risks associated with the exothermicity of the bromination process. akjournals.com Furthermore, the precise control over residence time and stoichiometry in a flow system can lead to higher yields and purities of the desired product. While specific continuous flow protocols for the synthesis of this compound are not extensively detailed in the literature, the principles of continuous flow bromination of alkenes are well-established and can be applied to this synthesis. rsc.orgakjournals.comsemanticscholar.org

Formation via Derivatization or Transformation of Other Halogenated Cyclododecatrienes

The synthesis of this compound can be envisioned through the chemical modification of more readily available halogenated precursors. These approaches include the selective removal of bromine atoms from higher brominated analogues and the interconversion of functional groups on an existing bromo-cyclododecatriene framework.

The controlled partial debromination of polybrominated cyclododecanes and cyclododecadienes presents a potential, albeit challenging, route to this compound. This strategy is predicated on the selective removal of bromine atoms to achieve the desired tribromo- substitution pattern while reintroducing the triene system.

From Hexabromocyclododecane (HBCD):

Hexabromocyclododecane (HBCD) is a commercially significant flame retardant produced by the bromination of 1,5,9-cyclododecatriene. google.com While the complete debromination of HBCD has been studied, particularly in environmental and biological contexts which often lead to the formation of dibromocyclododecadiene (DBCD), the selective chemical debromination to yield this compound is not a well-established synthetic protocol. nih.gov

The primary challenge lies in controlling the extent and regioselectivity of the debromination reaction. A successful pathway would require a reagent system that can effect the elimination of three equivalents of bromine from the saturated HBCD ring to form the desired triene. Potential reagents for such transformations could include reducing agents or bases under carefully controlled conditions.

Hypothetical Debromination Reaction Parameters:

| Precursor | Reagent/Conditions | Potential Product | Challenges |

| Hexabromocyclododecane | Mild reducing agent (e.g., NaI, Zn dust) in a polar aprotic solvent. | This compound | Over-reduction to dienes, monobromides, or the parent cyclododecatriene. Lack of regioselectivity leading to a mixture of isomers. |

| Hexabromocyclododecane | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | This compound | Competing elimination pathways leading to a mixture of isomeric tribromocyclododecatrienes. Potential for side reactions. |

From Tetrabromocyclododecadiene:

A hypothetical tetrabromocyclododecadiene could also serve as a precursor. The selective debromination of such a compound would involve the removal of one equivalent of bromine to introduce the third double bond. The feasibility of this approach would depend on the availability of the specific tetrabromocyclododecadiene isomer and the ability to control the elimination reaction to favor the formation of the desired 1,5,9-triene system.

Detailed research into specific reagents and reaction conditions that can achieve the selective partial debromination of these higher brominated analogues is currently limited in publicly available scientific literature.

An alternative strategy for the synthesis of this compound involves the modification of a pre-existing bromo-cyclododecatriene skeleton. This approach, known as functional group interconversion (FGI), is a cornerstone of modern organic synthesis. imperial.ac.uk However, specific examples of FGI being applied to a bromo-cyclododecatriene to yield the target tribromo- compound are not extensively documented.

Theoretically, a readily available cyclododecatriene derivative could be functionalized and subsequently converted to the desired bromo-substituent. For instance, the conversion of a hydroxyl group to a bromide is a common transformation.

Potential Functional Group Interconversion Pathways:

| Starting Material | Intermediate | Target Product | Reagents for Interconversion |

| A di-bromo-hydroxy-cyclododecatriene | - | This compound | PBr₃, SOBr₂, or Appel reaction conditions (CBr₄, PPh₃) |

| A di-bromo-amino-cyclododecatriene | A diazonium salt | This compound | Sandmeyer-type reaction with CuBr |

The success of these hypothetical pathways would be highly dependent on the initial synthesis of the required functionalized bromo-cyclododecatriene precursor and the chemoselectivity of the subsequent interconversion step, ensuring that the existing double bonds and bromo-substituents remain intact. The synthesis of such precursors with the correct regiochemistry presents a significant synthetic challenge.

Novel Synthetic Methodologies for Brominated Macrocyclic Trienes

The development of novel synthetic methodologies for brominated macrocyclic trienes, including this compound, is an active area of research driven by the potential applications of these compounds. These novel approaches often focus on improving efficiency, selectivity, and environmental sustainability compared to traditional methods.

One promising area is the use of modern catalytic systems for the direct, regioselective bromination of the parent 1,5,9-cyclododecatriene. While direct bromination can lead to a mixture of addition products, the development of catalysts that can direct the substitution to the desired positions would be a significant advancement.

Another innovative approach involves the application of macrocyclization reactions to construct the brominated 12-membered ring from smaller, pre-brominated building blocks. Ring-closing metathesis (RCM) of a brominated acyclic diene, for example, could potentially be employed, although the presence of bromine atoms on the precursor might influence the catalyst's activity and the reaction's outcome.

Emerging Synthetic Strategies for Brominated Macrocycles:

| Methodology | Description | Potential Advantages |

| Catalytic Regioselective Bromination | The use of transition metal or organocatalysts to direct the bromination of 1,5,9-cyclododecatriene to specific positions. | High atom economy, potentially fewer purification steps, and control over isomer formation. |

| Ring-Closing Metathesis (RCM) | Cyclization of a pre-brominated acyclic diene precursor to form the 12-membered ring. | Modular approach allowing for the synthesis of various substituted macrocycles. |

| Template-Directed Synthesis | Utilizing a template molecule to pre-organize a brominated acyclic precursor, facilitating a high-yielding cyclization. | Increased efficiency and control over the macrocyclization step. |

Further research and development in these areas are crucial for unlocking more efficient and selective pathways to this compound and other related brominated macrocyclic compounds.

Reaction Pathways and Mechanistic Investigations of 1,5,9 Tribromocyclododeca 1,5,9 Triene

Reactivity of the Tribrominated System: Addition and Substitution Reactions

The chemical behavior of 1,5,9-tribromocyclododeca-1,5,9-triene is characterized by reactions at its two main reactive sites: the remaining C=C double bonds and the C-Br bonds.

Further Halogenation (e.g., Bromination) to Higher Brominated Cyclododecanes

The parent compound, 1,5,9-cyclododecatriene (B1592173), is the starting material for the synthesis of the flame retardant hexabromocyclododecane (HBCD). This industrial process involves the addition of bromine across the double bonds of the cyclododecatriene ring. nih.govchemistrysteps.com The reaction proceeds via an electrophilic addition mechanism.

Given that this compound is an intermediate in the synthesis of HBCD, its further reaction with bromine would lead to progressively higher brominated species, ultimately yielding various isomers of hexabromocyclododecane. nih.govrsc.org The specific isomers formed would depend on the stereochemistry of the starting tribrominated macrocycle and the reaction conditions.

It is also important to consider the possibility of allylic bromination, especially under conditions that favor radical mechanisms (e.g., using N-bromosuccinimide (NBS) with light or a radical initiator). libretexts.orglibretexts.orgmasterorganicchemistry.com The allylic C-H bonds adjacent to the double bonds in this compound are weakened due to the stability of the resulting allylic radical. masterorganicchemistry.com This could lead to substitution at these positions, competing with the addition reaction across the double bonds.

Electrophilic Addition to Remaining Alkene Units (e.g., Epoxidation)

The double bonds in this compound can undergo electrophilic addition with reagents other than halogens. Epoxidation, the formation of an epoxide (a three-membered cyclic ether), is a common reaction of alkenes. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). byjus.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, resulting in syn-addition, where both C-O bonds form on the same face of the double bond. byjus.com

Studies on the epoxidation of the parent 1,5,9-cyclododecatriene have shown that it can be selectively epoxidized to form 1,2-epoxy-5,9-cyclododecadiene. beilstein-journals.org It is plausible that the remaining double bonds in this compound would react similarly. The presence of the electron-withdrawing bromine atoms might slightly deactivate the double bonds towards electrophilic attack, potentially requiring more forcing reaction conditions.

Another method for epoxidation involves the formation of a halohydrin intermediate. byjus.comnih.govpearson.com For instance, reaction of the alkene with bromine in the presence of water would lead to the anti-addition of Br and OH across the double bond. Subsequent treatment with a base would result in an intramolecular SN2 reaction, where the deprotonated hydroxyl group displaces the adjacent bromide, forming the epoxide ring. nih.govpearson.com Given the structure of this compound, this two-step process could also be a viable route to its epoxides.

Nucleophilic Substitution Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bonds in this compound are at allylic positions. Allylic halides are particularly reactive towards nucleophilic substitution reactions, often proceeding through either an SN1 or SN2 mechanism. ncert.nic.in

In an SN2 reaction, a nucleophile directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. The rate of this reaction is sensitive to steric hindrance around the reaction center.

Alternatively, the compound could undergo an SN1 reaction, which involves the departure of the bromide ion in a rate-determining step to form an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The nucleophile can then attack either of these positions, potentially leading to a mixture of products, including rearranged ones (SN1' reaction).

The choice between SN1 and SN2 pathways depends on several factors, including the nature of the nucleophile, the solvent, and the specific stereochemistry of the substrate. Strong nucleophiles and polar aprotic solvents generally favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 mechanism.

Elimination Reactions Leading to Dehydrobrominated Derivatives (e.g., Dehydrobromination to Annulenes)

Treatment of this compound with a base can induce elimination reactions, specifically dehydrobromination (the removal of HBr). ksu.edu.samasterorganicchemistry.comyoutube.com This process can lead to the formation of new double bonds within the ring. The mechanism can be either E1 (unimolecular) or E2 (bimolecular). lumenlearning.com

The E2 mechanism is a concerted process where the base removes a proton from a carbon atom adjacent to the carbon bearing the bromine, and the C-Br bond breaks simultaneously to form a new π-bond. lumenlearning.comlibretexts.org This pathway requires an anti-periplanar arrangement of the proton and the leaving group. ksu.edu.sa The E1 mechanism, on the other hand, involves the initial formation of a carbocation (as in the SN1 pathway), followed by the removal of a proton from an adjacent carbon by a weak base. lumenlearning.com

Repeated dehydrobromination of this compound could theoretically lead to the formation of a cyclododecahexaene, a type of ksu.edu.saannulene. Annulenes are cyclic hydrocarbons with a system of alternating single and double bonds. The stability and properties of such a product would depend on its specific geometry and whether it adheres to Hückel's rule for aromaticity. The formation of highly unsaturated and potentially strained cyclic systems would be a significant synthetic challenge.

The regioselectivity of the elimination reaction is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). ksu.edu.sa

Transannular Reactions and Intramolecular Cycloadditions in Related Macrocyclic Systems

The flexible twelve-membered ring of this compound allows for the possibility of transannular reactions, where a reaction occurs between two non-adjacent atoms within the ring. These reactions are driven by the spatial proximity of the reacting groups in certain conformations of the macrocycle.

For example, transannular bromination has been observed in bicyclic diolefin systems, where the addition of bromine across one double bond is accompanied by the formation of a new carbon-carbon bond across the ring. researchgate.net This suggests that in a suitable conformation, an electrophile adding to one double bond of this compound could be attacked by another internal double bond acting as a nucleophile, leading to a bicyclic or polycyclic product. chemrxiv.org

Intramolecular cycloadditions are another possibility. While there is no direct evidence for this in this compound itself, the parent 1,5,9-cyclododecatriene is known to undergo photochemical isomerization to produce small amounts of 1,2,4-trivinylcyclohexane, which can be considered a product of an intramolecular [2+2] cycloaddition followed by rearrangement. yildiz.edu.tr The presence of bromine atoms could influence the feasibility and outcome of such photochemical or thermal cycloaddition reactions.

Isomerization and Rearrangement Processes of the Tribrominated Macrocycle

This compound can exist as several geometric isomers depending on the configuration (cis or trans) of the double bonds. Isomerization between these forms is possible, often catalyzed by light or metals. yildiz.edu.tr For instance, studies on the parent cyclododeca-1,5,9-triene (B165249) have shown that both light and metal catalysts can promote cis-trans isomerization of the double bonds. yildiz.edu.tr

Allylic systems, such as the C-Br bonds in this compound, are also prone to rearrangement. masterorganicchemistry.com As mentioned in the context of nucleophilic substitution, the formation of a resonance-stabilized allylic carbocation can lead to the nucleophile attacking at a different position from where the leaving group departed. This results in an allylic rearrangement. Such rearrangements can also occur under radical conditions, where the intermediate allylic radical has two resonance forms, and the subsequent reaction can occur at either of the radical positions. masterorganicchemistry.com

The following table provides a summary of the potential reaction pathways for this compound based on the reactivity of its functional groups.

| Reaction Type | Reagents/Conditions | Potential Products | Mechanistic Notes |

| Addition | |||

| Further Bromination | Br₂ | Higher brominated cyclododecanes (e.g., hexabromocyclododecane) | Electrophilic addition via cyclic bromonium ion; anti-addition. |

| Allylic Bromination | NBS, light/heat | Isomeric tribromocyclododecatrienes with Br at a different allylic position | Radical chain mechanism involving a resonance-stabilized allylic radical. |

| Epoxidation | mCPBA | Epoxytribromocyclododecadiene | Concerted electrophilic addition; syn-addition. |

| Halohydrin Formation | Br₂, H₂O | Bromohydrin of tribromocyclododecadiene | Electrophilic addition via bromonium ion, followed by nucleophilic attack by water; anti-addition. |

| Substitution | |||

| Nucleophilic Substitution (SN2) | Strong nucleophiles (e.g., CN⁻, RS⁻) | Substituted cyclododecatrienes | Bimolecular, concerted mechanism. |

| Nucleophilic Substitution (SN1) | Weak nucleophiles, protic solvents | Substituted cyclododecatrienes (including rearranged products) | Unimolecular, via resonance-stabilized allylic carbocation. |

| Elimination | |||

| Dehydrobromination (E2) | Strong, non-nucleophilic base (e.g., t-BuOK) | More unsaturated cyclododecadienes/trienes | Bimolecular, concerted mechanism; requires anti-periplanar geometry. |

| Dehydrobromination (E1) | Weak base, heat | More unsaturated cyclododecadienes/trienes | Unimolecular, via carbocation intermediate. |

| Rearrangement | |||

| cis-trans Isomerization | Light, metal catalysts | Geometric isomers of this compound | Isomerization of C=C double bonds. |

| Allylic Rearrangement | SN1 conditions or radical conditions | Isomeric substituted or brominated products | Occurs via delocalized allylic carbocation or radical intermediates. |

| Intramolecular | |||

| Transannular Cyclization | Electrophiles (e.g., Br⁺) | Bicyclic or polycyclic products | Intramolecular attack of a double bond on an electrophilically activated site. |

Despite a comprehensive search, there is currently insufficient publicly available scientific literature to provide a detailed article on the "" focusing specifically on the electrochemical reduction, redox transformations, and catalytic transformations of this compound.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and focuses solely on the specified topics for this compound. Further research and publication in this specific area would be required to provide the level of detail requested.

Spectroscopic Characterization and Structural Elucidation of Tribrominated Cyclododecatrienes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. nih.gov For tribrominated cyclododecatrienes, which can exist as various stereoisomers depending on the starting material and reaction conditions, NMR is indispensable for assigning the correct configuration and understanding their conformational dynamics. researchgate.net

The structural assignment of 1,5,9-Tribromocyclododeca-1,5,9-triene is achieved through detailed analysis of its ¹H and ¹³C NMR spectra. These one-dimensional techniques provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum , the chemical shift (δ) of each proton signal indicates its electronic environment. Protons attached to carbons bearing a bromine atom (CH-Br) and protons on the double bonds (vinylic protons, C=CH) are expected to resonate at lower fields (higher ppm values) compared to the methylene (B1212753) protons (-CH₂-) of the aliphatic part of the ring. The integration of these signals reveals the relative number of protons of each type, while the splitting pattern (multiplicity), governed by spin-spin coupling, provides information about adjacent protons, helping to establish the connectivity of the carbon skeleton.

The ¹³C NMR spectrum provides complementary information. The signals are typically well-resolved, with each unique carbon atom producing a distinct peak. The chemical shifts of the carbon atoms are highly indicative of their function. Carbons involved in double bonds (olefinic carbons) and those directly bonded to electronegative bromine atoms will appear significantly downfield. By analyzing the number of signals, one can infer the symmetry of the molecule. For instance, a highly symmetrical isomer will show fewer carbon signals than an asymmetrical one.

Research on the bromination products of cyclododeca-1,5,9-triene (B165249) has utilized these NMR techniques to successfully isolate and determine the structures of the resulting di-, tetra-, and hexabrominated compounds. researchgate.net The structural elucidation of this compound would follow the same principles, comparing the experimental data with expected values for different potential isomers.

Interactive Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Isomer of this compound

This table presents representative data to illustrate how NMR chemical shifts are used for structural assignment. Actual values depend on the specific stereoisomer and solvent.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Vinylic (C=CH) | 5.5 - 6.0 | 125 - 135 |

| Brominated (CH-Br) | 4.5 - 5.0 | 50 - 65 |

| Allylic (C-CH₂-C=) | 2.5 - 3.0 | 30 - 40 |

| Aliphatic (-CH₂-) | 2.0 - 2.5 | 25 - 35 |

While 1D NMR establishes the molecular constitution, advanced techniques are required to determine the three-dimensional structure and conformational behavior in solution, which is crucial for large, flexible rings like cyclododecatrienes. researchgate.net

2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is used to definitively map out the connectivity.

COSY spectra show correlations between protons that are coupled to each other, confirming the sequence of protons in the ring.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Variable Temperature NMR (VT-NMR) is employed to study the dynamic processes of the molecule. researchgate.net The twelve-membered ring of this compound is flexible and can exist in multiple conformations that may interconvert rapidly at room temperature. This rapid exchange can lead to averaged signals in the NMR spectrum. By lowering the temperature, this interconversion can be slowed or "frozen out" on the NMR timescale, allowing for the observation of individual conformers.

Studies on the bromination products of cis,trans,trans-1,5,9-cyclododecatriene have successfully used advanced NMR techniques to determine the solution conformations of the resulting compounds, enabling a comparison with solid-state structures obtained from X-ray crystallography. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. orgchemboulder.com

For this compound (C₁₂H₁₅Br₃), the mass spectrum would provide two key pieces of information:

Molecular Weight Confirmation: The molecular ion peak (M⁺) would confirm the molecular weight. A critical feature for brominated compounds is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with three bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with a distinctive intensity ratio (approximately 1:3:3:1), which is a definitive signature for the presence of three bromine atoms.

Fragmentation Analysis: The fragmentation pattern serves as a molecular fingerprint. libretexts.org Common fragmentation pathways for organobromides include the loss of a bromine radical (•Br) or the elimination of hydrogen bromide (HBr). libretexts.org The resulting fragment ions provide clues to the molecule's structure. The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion.

Interactive Table 2: Predicted EI-MS Fragmentation Pattern for this compound (C₁₂H₁₅Br₃)

This table illustrates the expected major fragments. The m/z values are based on the lightest isotopes (¹²C, ¹H, ⁷⁹Br).

| Ion | Formula of Ion | m/z (approx.) | Identity of Lost Fragment |

| [M]⁺ | [C₁₂H₁₅Br₃]⁺ | 396 | - |

| [M-Br]⁺ | [C₁₂H₁₅Br₂]⁺ | 317 | •Br |

| [M-HBr]⁺ | [C₁₂H₁₄Br₂]⁺ | 316 | HBr |

| [M-Br₂]⁺ | [C₁₂H₁₅Br]⁺ | 238 | Br₂ |

| [M-Br-HBr]⁺ | [C₁₂H₁₄Br]⁺ | 237 | •Br, HBr |

Direct Insertion Probe Mass Spectrometry (DIP-MS) is an effective technique for introducing samples with low volatility, such as solids or heavy liquids, directly into the ion source of a mass spectrometer without passing through a chromatograph. scholaris.ca this compound, being a relatively large and heavy molecule, is well-suited for this type of analysis. The sample is placed on the tip of a probe, which is then inserted into the high-vacuum region of the mass spectrometer. The probe is heated, causing the sample to vaporize directly into the ionization chamber. This method is rapid and provides a quick qualitative assessment of the sample's purity and molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com It is an essential tool for analyzing complex mixtures, such as the product stream from a chemical reaction. acs.org

In the synthesis of this compound from the bromination of 1,5,9-cyclododecatriene (B1592173), a mixture of products is often formed, including different stereoisomers of the target compound, as well as products with varying degrees of bromination (e.g., dibromo- and tetrabromo- adducts). researchgate.net GC-MS is used to separate these components based on their boiling points and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for its identification. By comparing the retention times and mass spectra to known standards or library data, each component in the mixture can be identified and quantified. This technique is crucial for optimizing reaction conditions and isolating the desired product. researchgate.net

X-ray Crystallography for Solid-State Structure and Conformation Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state. For a flexible 12-membered ring system like that in this compound, X-ray analysis would be crucial for establishing the ring's puckering and the spatial orientation of the bromine atoms and double bonds.

The heavy bromine atoms in the structure would scatter X-rays strongly, facilitating the solution of the crystal structure and allowing for a highly precise determination of the molecular geometry. lifechemicals.com This is particularly important for distinguishing between various potential stereoisomers.

Given the lack of specific crystallographic data for this compound, the extensive studies on hexabromocyclododecane (HBCD) isomers serve as an excellent proxy for illustrating the power of this technique. nih.govresearchgate.net HBCD is synthesized from CDT and possesses a complex stereochemistry with up to 16 possible stereoisomers. psu.eduwikipedia.org X-ray diffraction has been indispensable in assigning the absolute configurations of its enantiomers and the relative configurations of its diastereomers. researchgate.netisc.ac For example, analysis of the γ-HBCD enantiomers revealed specific torsion angles and a conserved structural motif common to all major HBCD solid-state conformations. researchgate.net

| Parameter | Illustrative Data for (–)-γ-HBCD Isomer |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.79 Å, b = 12.65 Å, c = 16.33 Å |

| Key Feature | Vicinal dibromides adopt a synclinal (sc) conformation. |

| Torsion Angles | Dihedral angles of Br-C-C-Br are approximately 69±6°. researchgate.net |

| Conformation | The cyclododecane (B45066) ring adopts a specific folded conformation to minimize steric strain. |

This table presents data for an isomer of 1,2,5,6,9,10-hexabromocyclododecane (B1218954) to illustrate the type of information obtained from an X-ray crystallography study. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the energy of specific molecular vibrations, such as the stretching and bending of covalent bonds. msu.edu An IR spectrum provides a unique "fingerprint" that is characteristic of the compound's molecular structure. pharmacy180.com

For this compound, the IR spectrum would be dominated by absorptions corresponding to its key structural features: the carbon-carbon double bonds (C=C), the carbon-bromine bonds (C-Br), and the various carbon-hydrogen bonds (alkenyl =C-H and aliphatic -C-H).

The principal expected absorption bands are:

=C-H Stretch : The stretching of C-H bonds on the double-bonded carbons typically appears at wavenumbers just above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ range). This distinguishes them from C-H bonds on saturated carbons. orgchemboulder.com

-C-H Stretch : The stretching of C-H bonds on the saturated sp³-hybridized carbons of the cyclododecatriene ring would produce strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretch : The carbon-carbon double bond stretching vibration is expected in the 1640-1680 cm⁻¹ region. orgchemboulder.com The intensity of this peak can be variable; in highly symmetrical molecules, it may be weak or absent.

C-Br Stretch : The carbon-bromine stretching vibration is characteristic of alkyl halides and appears in the fingerprint region of the spectrum. These absorptions are typically found at low frequencies, generally in the 690-515 cm⁻¹ range, due to the heavy mass of the bromine atom. libretexts.orglibretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Alkenyl) | =C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -C-H | 3000 - 2850 |

| C=C Stretch (Alkene) | C=C | 1680 - 1640 |

| C-H Bend (Aliphatic) | -CH₂- | ~1470 - 1450 |

| C-Br Stretch | C-Br | 690 - 515 |

This table summarizes the predicted IR absorption frequencies for the primary functional groups in this compound based on established correlation data. libretexts.orglibretexts.orgspectroscopyonline.com

Chiral Analysis and Separation Techniques for Stereoisomers

The structure of this compound allows for the existence of multiple stereoisomers. Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. researchgate.net These can include geometric isomers (E/Z or cis/trans) related to the configuration around the double bonds, as well as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The separation and analysis of these stereoisomers are critical, as different isomers can have distinct physical, chemical, and biological properties. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose. researchgate.netshimadzu.com These methods rely on a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The CSP interacts differently with each stereoisomer, causing them to travel through the column at different rates and thus enabling their separation.

The successful resolution of the complex isomeric mixtures of HBCD demonstrates the applicability of these techniques to large-ring halogenated hydrocarbons. psu.edu Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are particularly effective for separating such compounds. chromatographyonline.com SFC is often favored over HPLC for chiral separations due to its advantages in speed, efficiency, and reduced consumption of organic solvents. researchgate.net

| Technique | Abbreviation | Chiral Stationary Phase (CSP) Examples | Mobile Phase Type |

| High-Performance Liquid Chromatography | HPLC | Polysaccharide-based (e.g., Chiralcel®), Protein-based | Normal Phase, Reversed Phase, Polar Organic |

| Supercritical Fluid Chromatography | SFC | Polysaccharide-based, Cyclodextrin-based | Supercritical CO₂ with alcohol modifiers (e.g., methanol, ethanol) |

This table outlines the primary chromatographic techniques and types of stationary phases that would be employed for the chiral analysis and separation of this compound stereoisomers.

Computational and Theoretical Investigations of 1,5,9 Tribromocyclododeca 1,5,9 Triene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

There are no available studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and bonding of 1,5,9-tribromocyclododeca-1,5,9-triene. Such calculations would be valuable in providing insights into the molecule's frontier molecular orbitals (HOMO-LUMO), charge distribution, and the nature of the carbon-bromine bonds.

Conformational Landscape Analysis and Energy Profile Studies

A detailed conformational landscape analysis and energy profile study for this compound is not present in the current body of scientific literature. These studies would be essential for understanding the molecule's flexibility, identifying its most stable conformers, and determining the energy barriers associated with conformational changes.

Reaction Mechanism Modeling and Transition State Characterization

Investigations into the reaction mechanisms involving this compound through computational modeling are not documented. Such research would be instrumental in elucidating the pathways of its potential reactions, such as addition or elimination reactions, and in characterizing the transition states involved.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation

There are no published computational studies that predict the spectroscopic parameters, such as NMR chemical shifts, for this compound. These predictions are a powerful tool for complementing experimental data and confirming the compound's structure.

Strain Analysis and its Correlation with Molecular Stability and Reactivity

A computational strain analysis of the this compound ring system has not been reported. This type of analysis would provide a quantitative measure of the steric and angular strain within the molecule, which would be crucial for understanding its stability and predicting its chemical reactivity.

Synthetic Applications and Derivatization of 1,5,9 Tribromocyclododeca 1,5,9 Triene

1,5,9-Tribromocyclododeca-1,5,9-triene as a Versatile Synthetic Intermediate

While not as commonly employed as its precursor, 1,5,9-cyclododecatriene (B1592173), the tribrominated derivative serves as a crucial intermediate in specific synthetic pathways where controlled, stepwise functionalization is paramount. The presence of three bromine atoms, which can be selectively addressed under different reaction conditions, allows for a programmed introduction of various functional groups. This controlled reactivity is central to its utility, enabling chemists to build molecular complexity in a deliberate and efficient manner. Its application is most prominent in synthetic routes that require the formation of multiple new carbon-carbon or carbon-heteroatom bonds, leveraging the inherent reactivity of the carbon-bromine moieties.

Transformation of Carbon-Bromine Bonds for Further Functionalization

The carbon-bromine bonds in this compound are the primary sites of its chemical reactivity, amenable to a wide range of transformations. These include, but are not limited to, nucleophilic substitution, elimination reactions, and various metal-catalyzed cross-coupling reactions. For instance, treatment with strong bases can induce dehydrobromination, leading to the formation of highly strained and reactive cyclic alkynes. This transformation is a key step in the synthesis of certain classes of dehydroannulenes.

Furthermore, the bromine atoms can be replaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups and build more complex molecular frameworks. The ability to sequentially replace the bromine atoms, potentially with different nucleophiles at each step, underscores the compound's value in combinatorial-like synthesis strategies for generating libraries of related macrocyclic compounds.

Building Blocks for the Construction of Complex Polycyclic Scaffolds

The rigid yet flexible twelve-membered ring of this compound provides an excellent template for the construction of complex polycyclic systems. Intramolecular reactions, often triggered by the initial transformation of one or more of the carbon-bromine bonds, can lead to the formation of new rings fused to the original cyclododecatriene core.

For example, the generation of reactive intermediates such as organometallic species or radicals at the brominated positions can be followed by intramolecular cyclization onto one of the double bonds within the ring. This strategy allows for the creation of intricate, three-dimensional structures that would be challenging to assemble through other synthetic routes. The specific stereochemistry of the starting triene can also influence the stereochemical outcome of these cyclization reactions, providing a degree of control over the final architecture of the polycyclic product.

Precursors for Macrocyclic Compounds with Defined Structural Motifs

Macrocycles, large ring structures containing nine or more atoms, are of significant interest in fields ranging from materials science to medicinal chemistry. This compound serves as a valuable precursor for a variety of macrocyclic compounds with well-defined structural motifs. The strategic placement of the three bromine atoms at four-carbon intervals around the ring allows for the templated synthesis of macrocycles with specific shapes and functionalities.

One common approach involves the reaction of the tribromo-compound with bifunctional linkers. For example, reaction with a diamine or a diol can lead to the formation of macrobicyclic or even more complex cage-like structures. The length and nature of the linker molecule can be varied to precisely control the size and properties of the resulting macrocycle. This "molecular scaffolding" approach has been utilized to create novel host-guest systems and molecules with unique recognition properties.

Role in the Synthesis of Annulenes and Dehydroannulenes

Perhaps one of the most significant applications of this compound and its precursor is in the synthesis of annulenes and dehydroannulenes. These are large, conjugated monocyclic polyenes that have been instrumental in probing the concepts of aromaticity and anti-aromaticity. The synthesis of cyclododeca-1,5,9-triyne, a key dehydroannulene, can be envisioned through the exhaustive dehydrobromination of a hexabromocyclododecane, a reaction that likely proceeds through partially brominated and unsaturated intermediates like this compound.

By subjecting this compound to strong bases, chemists can systematically introduce unsaturation into the twelve-membered ring, ultimately leading to the formation of the highly strained and electronically interesting cyclododecatriyne system. The study of these molecules provides fundamental insights into the relationship between molecular structure, strain, and electronic properties.

Emerging Research Frontiers and Future Perspectives

Development of Highly Selective and Sustainable Synthetic Methods for Brominated Macrocycles

The synthesis of polybrominated macrocycles like 1,5,9-tribromocyclododecatriene presents a significant challenge in controlling selectivity. The parent compound, 1,5,9-cyclododecatriene (B1592173), possesses three double bonds, and traditional bromination methods often lead to a mixture of addition products with varying degrees of bromination. rsc.orgnih.govresearchgate.net Future research is geared towards developing synthetic protocols that are not only highly selective but also adhere to the principles of green chemistry.

Sustainable approaches are moving away from the use of hazardous molecular bromine and chlorinated solvents. rsc.org Promising future methods could involve visible-light photoredox catalysis, which allows for the in situ generation of bromine from less hazardous bromide salts under mild conditions. beilstein-journals.orgrsc.org Such techniques could offer unprecedented control over the reaction, potentially enabling selective mono-, di-, or tri-bromination by fine-tuning reaction parameters. Another avenue is the use of solid-supported reagents or catalytic systems that minimize waste and allow for easier product purification. organic-chemistry.org Vanadium-based catalysts, for example, have shown effectiveness in promoting the bromination of organic substrates using hydrogen peroxide and bromide salts, representing a greener alternative. organic-chemistry.org

The development of these methods would be crucial for producing 1,5,9-tribromocyclododecatriene with high purity and yield, a prerequisite for its use in more advanced applications.

Table 1: Comparison of Potential Sustainable Bromination Methods for Cyclododecatriene

| Method | Bromine Source | Key Advantages | Potential for Selectivity |

|---|---|---|---|

| Photoredox Catalysis | NaBr / KBr with an oxidant | Mild conditions, low toxicity, high atom economy. beilstein-journals.org | High; tunable by controlling light exposure and catalyst loading. |

| Enzymatic Bromination | Bromide salts | High regio- and stereoselectivity, aqueous conditions. | Potentially very high, depending on enzyme specificity. |

| Oxone®/NH₄Br System | Ammonium Bromide (NH₄Br) | Inexpensive, metal-free, mild conditions. organic-chemistry.org | Moderate to high, dependent on substrate activation. |

| In Situ Generation | HBr / NaBrO₃ | Avoids handling of Br₂, suitable for continuous flow. rsc.org | Good; flow chemistry allows precise control over stoichiometry. |

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The inherent structure of 1,5,9-tribromocyclododeca-1,5,9-triene—a flexible 12-membered ring with three bromine atoms and three double bonds—suggests a rich and complex reactivity landscape. The bromine atoms can serve as leaving groups in nucleophilic substitution reactions or as handles for organometallic cross-coupling reactions. The double bonds can undergo a variety of addition reactions or participate in pericyclic reactions.

Future research will likely focus on leveraging the interplay between these functional groups to achieve novel molecular transformations. For instance, intramolecular reactions could be induced to form complex polycyclic or caged structures, a field where surprising byproducts have already been noted in the synthesis of the parent cyclododecatriene. acs.orgnih.gov The strategic placement of the three bromine atoms could allow for sequential, site-selective functionalization, treating them as orthogonal synthetic handles.

Furthermore, the transformation of the macrocyclic backbone itself is a promising area. Drawing inspiration from work on other π-conjugated macrocycles, it may be possible to convert the cyclododecatriene core into other aromatic systems through controlled cyclization and extrusion reactions, thereby creating entirely new classes of macrocyclic compounds. nih.govresearchgate.net The study of how reaction conditions influence the conformational outcomes of these flexible macrocycles will also be critical, as different conformers may exhibit distinct reactivity. rsc.orgnih.gov

Advanced In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring

To control the complex synthesis and subsequent transformations of 1,5,9-tribromocyclododecatriene, a deep mechanistic understanding is required. Advanced in situ monitoring techniques are poised to provide these insights in real-time. Traditional offline analysis (e.g., taking a sample for NMR or chromatography) is often insufficient to capture transient intermediates or understand the rapid kinetics of competing reaction pathways.

Time-resolved in situ (TRIS) monitoring, using techniques such as rapid-scan FTIR, Raman spectroscopy, and synchrotron X-ray diffraction, can track the evolution of reactants, intermediates, and products as the reaction occurs. birmingham.ac.uknih.govresearchgate.net For example, applying these methods to the bromination of 1,5,9-cyclododecatriene could reveal the precise sequence of double bond additions and help identify the conditions that favor the formation of the desired 1,5,9-tribromo isomer over other products. This detailed kinetic and mechanistic data is invaluable for optimizing reaction conditions to maximize yield and selectivity.

Molecular imaging techniques, while more commonly associated with biological systems, also hold potential for understanding reactions in heterogeneous systems or at interfaces. Future applications could involve spatially resolved spectroscopic methods to monitor reactions on catalytic surfaces or to visualize the formation of different product domains in a solid-state reaction.

Table 2: Potential In Situ Techniques for Monitoring Tribromocyclododecatriene Synthesis

| Technique | Type of Information | Application Focus |

|---|---|---|

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups | Real-time tracking of C=C bond consumption and C-Br bond formation. |

| NMR Spectroscopy | Molecular structure and environment | Identification of specific isomers and intermediates in solution. |

| Synchrotron X-ray Diffraction | Crystalline phase and structure | Monitoring solid-state transformations or catalyst structure during reaction. nih.gov |

| Mass Spectrometry | Molecular weight of reaction components | Tracking product formation and identifying byproducts in real-time. |

Chemoenzymatic and Biocatalytic Approaches for Brominated Macrocycle Derivatization

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. astrazeneca.com The application of enzymes, particularly halogenases, for the bromination of organic substrates is a rapidly developing field. A future research frontier is the use of engineered enzymes to perform selective bromination on the 1,5,9-cyclododecatriene scaffold. A successful biocatalytic system could potentially install bromine atoms with high regio- and stereoselectivity that would be difficult to achieve with conventional reagents.

Beyond synthesis, chemoenzymatic strategies could be employed for the derivatization of 1,5,9-tribromocyclododecatriene. nih.govresearchgate.netchemrxiv.org In this approach, the brominated macrocycle, produced via chemical synthesis, would serve as a substrate for enzymatic transformations. For example, lipases could catalyze esterification at other points on the molecule, or oxidoreductases could modify the carbon backbone, all while leaving the bromine atoms intact for subsequent chemical reactions. This combination of chemical and enzymatic steps allows for the creation of complex and diverse molecular libraries based on the tribromocyclododecatriene core. chemrxiv.org

Design and Synthesis of Architecturally Complex Macrocyclic Systems Incorporating Tribromocyclododecatriene Substructures

Perhaps the most exciting future perspective for 1,5,9-tribromocyclododecatriene is its use as a versatile, three-dimensional building block for the construction of architecturally complex macromolecular systems. cam.ac.uknih.gov The three bromine atoms can act as anchor points for a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille).

This trifunctional nature allows for several synthetic strategies:

Polymer Synthesis: Using the tribromo-macrocycle as a trifunctional monomer could lead to the formation of highly cross-linked polymers or dendrimers with unique topologies and material properties.

Covalent Cages and Frameworks: Reacting the macrocycle with complementary linear or angular linkers could produce discrete, shape-persistent molecular cages or extended covalent organic frameworks (COFs). The inherent conformational flexibility of the 12-membered ring could lead to materials with dynamic or responsive properties.

Diversity-Oriented Synthesis: The three bromine atoms can be functionalized sequentially, opening a pathway for the diversity-oriented synthesis of large libraries of complex macrocycles. nih.govresearchgate.net By combining the tribromo-scaffold with a variety of coupling partners, a vast chemical space can be explored to identify molecules with specific functions, such as host-guest recognition or catalytic activity. cam.ac.uk

The use of polyhalogenated precursors is a known strategy for creating complex macrocyclic systems, and 1,5,9-tribromocyclododecatriene is an ideal, yet underexplored, candidate for advancing this field. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.